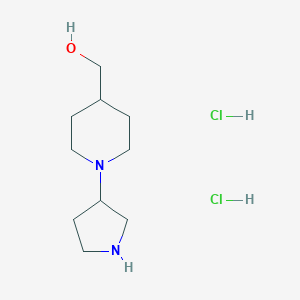
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of “(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride” is based on its molecular formula C10H22Cl2N2O. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride” has a molecular weight of 257.2 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques and Structural Characterization : The synthesis and structural characterization of compounds related to (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride involve various techniques. For instance, Girish et al. (2008) synthesized a compound by condensation and characterized it using X-ray crystallography, revealing a chair conformation for the piperidine ring and tetrahedral geometry around the S atom (Girish et al., 2008). Similarly, Benakaprasad et al. (2007) employed spectroscopic techniques and X-ray crystallography for the structural analysis of a related compound, highlighting its chair conformation and distorted tetrahedral geometry (Benakaprasad et al., 2007).
Novel Synthesis Methods : Research into novel synthesis methods for related compounds is ongoing. Smaliy et al. (2011) proposed a new method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of interest in medicinal chemistry, through catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Medicinal Chemistry and Biochemical Applications
- Medicinal Chemistry Applications : In medicinal chemistry, derivatives of pyrrolidine and piperidine, similar to (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride, play a significant role. Malawska et al. (2002) synthesized a series of pyrrolidine derivatives, revealing their potential antiarrhythmic and antihypertensive effects (Malawska et al., 2002). Additionally, Ammirati et al. (2009) developed a potent dipeptidyl peptidase IV inhibitor, showcasing the therapeutic potential of these compounds in treating type 2 diabetes (Ammirati et al., 2009).
Chemical and Pharmaceutical Research
- Chemical and Pharmaceutical Research : Research in this area focuses on developing new compounds and understanding their properties. Naveen et al. (2015) synthesized and characterized a novel compound, providing insights into its molecular structure and potential applications (Naveen et al., 2015). Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, underlining the significance of such research in developing new pharmaceutical agents (Patel et al., 2011).
将来の方向性
While the search results do not provide specific future directions for “(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride”, the efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere . This suggests that research into new chemical compounds and reactions continues to be a vital area of study.
特性
IUPAC Name |
(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRPFRSUTPYYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



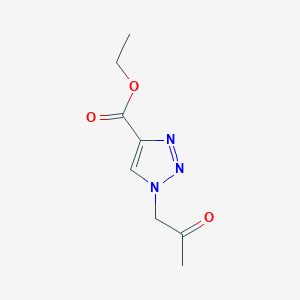
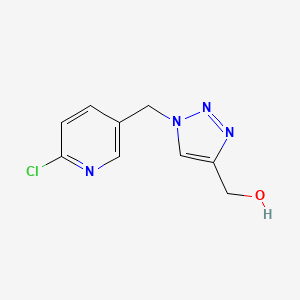
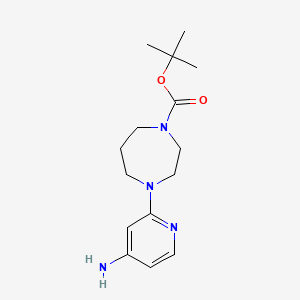
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)
![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)
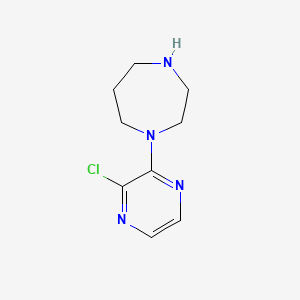
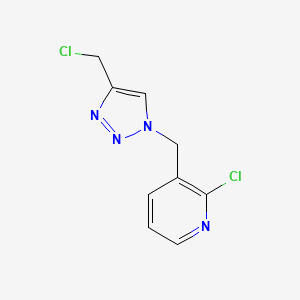
![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)
![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)
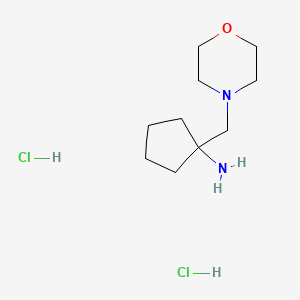
![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)